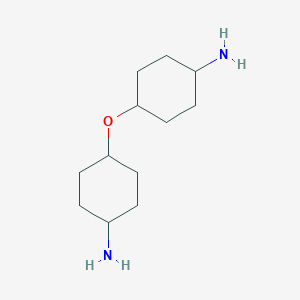
(4-(N-Benzylsulfamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(N-Benzylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H14BNO4S . It has a molecular weight of 291.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 520.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 75.1±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
However, boronic acids in general are known to have a wide range of applications in various scientific fields, including organic chemistry, medicinal chemistry, materials science, and biochemistry. They are often used in Suzuki coupling reactions, in the synthesis of biologically active compounds, as sensors for carbohydrates, and in the construction of supramolecular structures, among others.
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
Fluorescence Imaging and Tumor Therapy
Antifungal, Antibacterial, Antiviral, Anti-parasite, and Anti-inflammatory Agents
- Application Summary : Phenylboronic acid (PBA)-based functional materials have been used in fluorescence imaging and tumor therapy. They can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
- Methods : These materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging . For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Application Summary : Benzoxaboroles, which are related to boronic acids, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- Methods : Benzoxaboroles are used as a versatile scaffold in organic synthesis, molecular recognition, and supramolecular chemistry .
- Results : Due to their desirable physicochemical and drug-like properties, benzoxaboroles have found wide applications in medicinal chemistry .
Fluorescence Imaging and Tumor Therapy
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAPENXSWTNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621972 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-Benzylsulfamoyl)phenyl)boronic acid | |
CAS RN |
548769-96-6 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

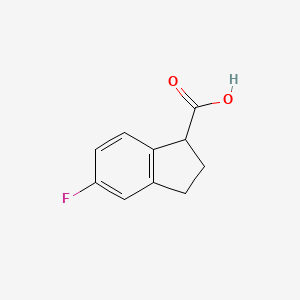

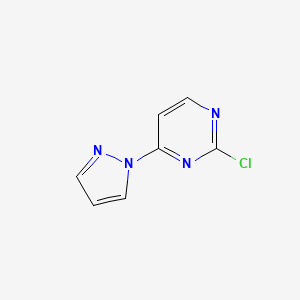
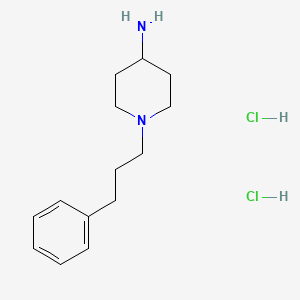

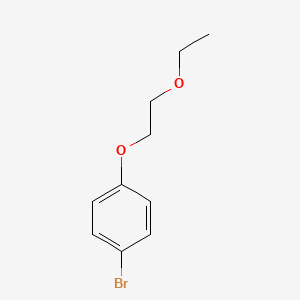


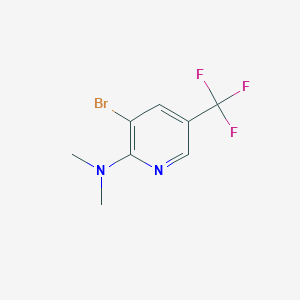

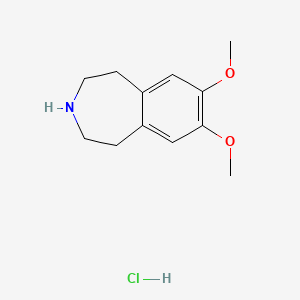
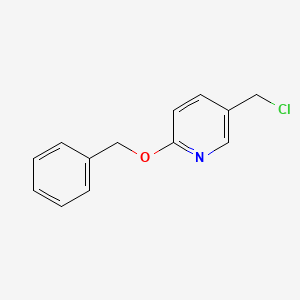
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
